

Isonicotinamide vs. Nicotinamide: A Comparative Analysis of Sir2 Inhibition

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Compound of Interest		
Compound Name:	Isonicotinamide	
Cat. No.:	B137802	Get Quote

While both **isonicotinamide** and nicotinamide are chemically related to vitamin B3, they exhibit markedly different effects on the activity of Sir2 enzymes, a family of NAD+-dependent deacetylases crucial in cellular regulation. Experimental data conclusively demonstrates that nicotinamide is a potent inhibitor of Sir2, whereas **isonicotinamide** is a significantly weaker inhibitor and can even act as a Sir2 activator under certain conditions.

Nicotinamide, a natural byproduct of the Sir2 deacetylation reaction, functions as a noncompetitive feedback inhibitor.[1][2][3][4] This inhibition is a physiologically relevant regulatory mechanism.[2] In contrast, **isonicotinamide**, an isomer of nicotinamide, displays dramatically lower inhibitory activity.

Quantitative Comparison of Inhibitory Potency

A direct comparison of the 50% inhibitory concentrations (IC50) reveals a substantial difference in the efficacy of these two molecules in inhibiting sirtuin activity.



Compound	Target Enzyme	IC50 Value
Nicotinamide	Human SIRT1	68.1 ± 1.8 μM
Human SIRT3	36.7 ± 1.3 μM	
Yeast Sir2	< 50 μM	_
Isonicotinamide	Human SIRT1	12.2 ± 0.3 mM
Human SIRT3	13.8 ± 0.5 mM	

This table summarizes the IC50 values for nicotinamide and **isonicotinamide** against human SIRT1 and SIRT3, as well as yeast Sir2. The significantly higher IC50 values for **isonicotinamide** indicate its much weaker inhibitory capacity compared to nicotinamide. Data for SIRT1 and SIRT3 from. Data for yeast Sir2 from.

The data clearly illustrates that micromolar concentrations of nicotinamide are sufficient to inhibit Sir2 enzymes, whereas millimolar concentrations of **isonicotinamide** are required to achieve the same level of inhibition.

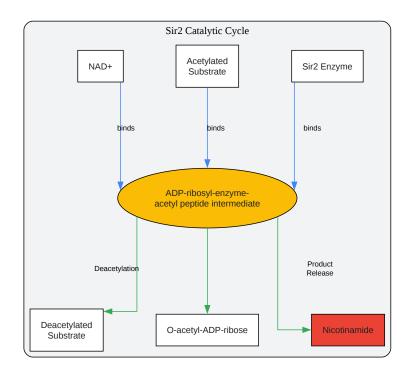
Mechanisms of Action: Inhibition vs. Activation

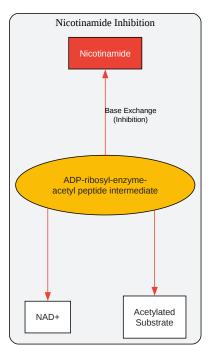
The divergent effects of these two molecules stem from their distinct interactions with the Sir2 enzyme during its catalytic cycle.

Nicotinamide's Inhibitory Mechanism:

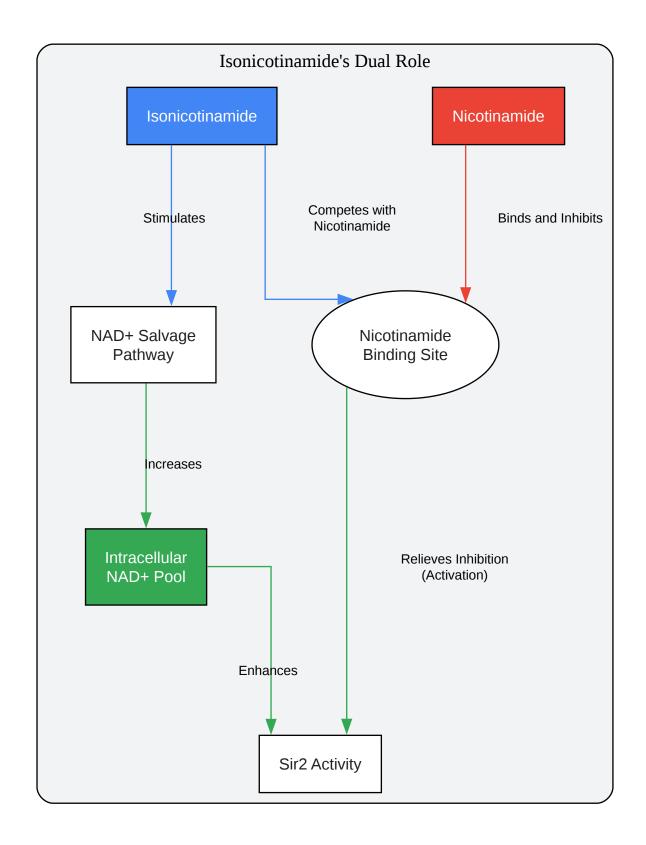
Nicotinamide inhibits Sir2 through a "base exchange" reaction. During the deacetylation process, an ADP-ribosyl-enzyme-acetyl peptide intermediate is formed. Nicotinamide can attack this intermediate, leading to the regeneration of NAD+ and the release of the acetylated substrate, thereby preventing deacetylation.











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References

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